epsilon-Tert-butyloxycarbonyllysine

Solid-phase peptide synthesis Orthogonal deprotection Side-chain modification

In Fmoc SPPS, using the wrong lysine derivative causes chain branching or truncation. ε-Tert-butyloxycarbonyllysine (H-Lys(Boc)-OH) solves this with a free α-amine and ε-Boc protection, enabling precise sequential peptide assembly. This orthogonal stability is essential for peptide dendrimers and multi-epitope vaccines. - Eliminates one deprotection step vs. Boc-Lys-OH, reducing N-terminal lysine installation time by ~20-30% - ε-Boc group withstands 30% perfluoro-tert-butanol for 4h, allowing Mtt/Mmt removal without side-chain loss - Serves as the required starting material for Nα-Z, Nε-Boc differential protection strategies

Molecular Formula C11H22N2O4
Molecular Weight 246.30 g/mol
Cat. No. B8467969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepsilon-Tert-butyloxycarbonyllysine
Molecular FormulaC11H22N2O4
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCC(C(=O)O)N)N
InChIInChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)8(13)6-4-5-7(12)9(14)15/h7-8H,4-6,12-13H2,1-3H3,(H,14,15)/t7-,8?/m0/s1
InChIKeyANSLKGPHBYYQIM-JAMMHHFISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Lys(Boc)-OH: Procurement and Selection Criteria


ε-Tert-butyloxycarbonyllysine (CAS 2418-95-3), also designated H-Lys(Boc)-OH or Nε-Boc-L-lysine, is an ε-amino-protected lysine derivative [1]. The compound bears a single tert-butyloxycarbonyl (Boc) group on the side-chain ε-amino function while the α-amino group remains free. This regioselective monoprotection is critical for sequential peptide assembly where differential amine reactivity is required . Physical characterization includes a melting point of 250°C (decomposition) and specific optical rotation [α]20/D +18° (c = 1, acetic acid) .

ε-amino monoprotection with free α-amine
Sequential peptide assembly workflows
Orthogonal Boc stability under Fmoc deprotection

H-Lys(Boc)-OH Irreplaceability in Peptide Synthesis


The free α-amino group in H-Lys(Boc)-OH creates a fundamentally different reactivity profile compared to Nα-protected lysine derivatives. In Fmoc/tBu SPPS, substituting Fmoc-Lys(Boc)-OH with H-Lys(Boc)-OH would insert an internal, unprotected primary amine into the growing chain, leading to branched or truncated sequences . Conversely, substituting H-Lys(Boc)-OH with Boc-Lys(Boc)-OH would yield an unreactive N-terminus incapable of chain extension. The ε-Boc group also exhibits distinct stability: it remains intact during Fmoc deprotection cycles with piperidine but is cleaved under TFA conditions . This orthogonal stability defines when each derivative is suitable and why procurement decisions must be based on the precise protection scheme required.

This Product

H-Lys(Boc)-OH with free α-amine enables direct coupling without deprotection.

Nα-Protected Analog

Fmoc-Lys(Boc)-OH requires piperidine deprotection, altering insertion position.

This Product

ε-Boc group remains intact during Mtt/Mmt deprotection in mild acid.

Alternative Protection

Dde/ivDde groups may scramble during piperidine treatment, risking side-reactions.

H-Lys(Boc)-OH: Quantitative Differentiation vs. Closest Analogs


Boc Stability vs. Mtt/Mmt Groups Under Mild Acidic Conditions

In a head-to-head comparison of on-resin deprotection conditions, N-Boc protecting groups remained completely unaffected after 4 hours of exposure to 30% perfluoro-tert-butanol or 30% hexafluoroisopropanol in dichloromethane. Under the same 4-hour exposure, N-Boc groups showed no detectable premature cleavage [1]. In contrast, the 4-methyltriphenylmethyl (Mtt) protecting group on lysine side chains required only 3 × 15 minutes of 30% perfluoro-tert-butanol treatment for complete removal, while the 4-methoxytriphenylmethyl (Mmt) group was removed with 3 × 5 minutes of 30% perfluoro-tert-butanol [1].

Boc vs. Mtt/Mmt Stability
Head-to-head
Boc remained intact for 4h+ in 30% perfluoro-tert-butanol/DCM. Mtt removed in 3×15 min; Mmt removed in 3×5 min.
Supports orthogonal on-resin deprotection strategies.
Reported stability difference enables selective Mtt/Mmt removal without premature Boc cleavage.
Solid-phase peptide synthesis Orthogonal deprotection Side-chain modification

Free α-Amine Advantage vs. Nα-Protected Lysine Derivatives

H-Lys(Boc)-OH bears a free α-amino group, distinguishing it from Nα-protected derivatives such as Boc-Lys-OH (CAS 13734-28-6) and Fmoc-Lys(Boc)-OH (CAS 71989-26-9). This structural difference produces a quantifiable functional divergence: H-Lys(Boc)-OH can be directly coupled via its α-amine in a single activation step without prior deprotection, whereas Boc-Lys-OH requires TFA treatment to liberate the α-amine before coupling can proceed [1]. The step-count reduction translates to approximately 20–30% fewer synthetic operations when N-terminal lysine residues are required [1]. Fmoc-Lys(Boc)-OH, by comparison, serves the opposite purpose: its Nα-Fmoc group enables incorporation into internal positions during Fmoc SPPS, with Fmoc removed by piperidine treatment while the ε-Boc remains stable .

Free α-Amine Advantage
Class-level
1 fewer deprotection step per coupling vs. Nα-protected derivatives; estimated 20–30% step reduction for N-terminal lysine.
Simplifies N-terminal lysine installation workflow.
Step-count reduction based on standard SPPS procedures.
Sequential peptide coupling N-terminal lysine incorporation Regioselective protection

Identity Verification via Physical Properties vs. Regioisomers

H-Lys(Boc)-OH exhibits distinct physical constants that enable definitive differentiation from structurally similar compounds. The monoprotected derivative decomposes at 250°C (dec.) with specific rotation [α]20/D +18° (c = 1, acetic acid) [1]. The di-protected analog Boc-Lys(Boc)-OH (CAS 15098-69-8) has a different molecular weight (346.42 vs. 246.30 g/mol) and different physical properties. The regioisomeric Nα-Boc-L-lysine (Boc-Lys-OH, CAS 13734-28-6) melts at 200–209°C with optical rotation [α]20/D +20° to +23° (c = 2, methanol) . These differences provide unambiguous QC acceptance criteria.

Identity Verification
Cross-study
MP: 250°C (dec.) vs. 200–209°C for Boc-Lys-OH; [α]20/D +18° (c = 1, AcOH).
Enables QC differentiation from Nα-protected regioisomer.
Physical property divergence confirms ε-Boc substitution pattern.
Quality control Identity verification Analytical characterization

Precursor for Z-Lys(Boc)-OH Orthogonal Protection Synthesis

H-Lys(Boc)-OH serves as the direct precursor for synthesizing Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine [Z-Lys(Boc)-OH], a building block bearing two fully orthogonal protecting groups (Boc and Z). The established synthetic route uses H-Lys(Boc)-OH as the starting material, achieving final product yields consistent with literature procedures [1]. In contrast, the alternative route starting from Boc-Lys-OH would produce the opposite protection pattern (Nα-Boc, Nε-Z), which is orthogonal but functionally non-equivalent for many synthetic applications requiring Nα-Z protection [1].

Precursor Utility
Supporting
Direct precursor to Z-Lys(Boc)-OH (α-Z, ε-Boc protection).
Required starting material for α-Z/ε-Boc orthogonal protection.
Alternative route from Boc-Lys-OH yields incompatible α/ε protection pattern.
Orthogonal protection Peptide intermediate Differential protection strategy

Boc Stability vs. Dde/ivDde in Fmoc Deprotection

The ε-Boc group remains completely stable under 20% piperidine/DMF Fmoc deprotection conditions and is unaffected by TFA until final cleavage . In contrast, Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting groups exhibit significant migration to free lysine ε-amino groups during piperidine treatment, with chromatographic analysis showing substantial scrambling (multiple product peaks) under 50% piperidine/DMF for 30 minutes [1]. The ivDde group reduces but does not eliminate this scrambling, and can prove extremely difficult to remove completely, particularly at C-terminal or aggregated sequence regions . The Boc group exhibits zero scrambling under all Fmoc deprotection conditions tested .

Boc Stability vs. Dde
Class-level
Boc: 0% scrambling in piperidine/DMF. Dde: strong scrambling with multiple HPLC product peaks.
Boc provides scrambling-free Fmoc SPPS protection.
Dde/ivDde migration risk during deprotection is a recognized class limitation.
Orthogonal protection Fmoc SPPS Side-chain scrambling

Genetic Code Expansion for Site-Specific BocK Incorporation

Nε-Boc-L-lysine (BocK) is recognized as a substrate by wild-type pyrrolysyl-tRNA synthetase (PylRS), enabling its site-specific incorporation into recombinant proteins in mammalian cells [1]. This property has been exploited for site-specific chemical modification of proteins: BocK has been successfully incorporated via genetic code expansion for subsequent orthogonal conjugation reactions [2]. While other lysine derivatives such as Nε-acetyl-lysine also serve as PylRS substrates, BocK provides a chemically orthogonal Boc group that can be selectively deprotected under mild acidic conditions post-translationally, a feature not available with acetyl-lysine [1].

Genetic Code Expansion
Cross-study
Recognized by wild-type PylRS; site-specific incorporation into CHO cell proteins reported.
Supports site-specific protein engineering workflows.
Boc group provides acid-labile handle for post-translational conjugation.
Non-canonical amino acid Genetic code expansion Protein engineering

H-Lys(Boc)-OH: Validated Application Scenarios


Branched Peptide Synthesis with Orthogonal Mtt/Mmt and Boc Deprotection

In Fmoc SPPS of branched peptides where Mtt- or Mmt-protected lysine residues require selective on-resin deprotection, H-Lys(Boc)-OH (or its Fmoc derivative) provides a Boc-protected lysine side chain that remains completely intact during mild acidic Mtt/Mmt removal. The 4-hour stability of the Boc group in 30% perfluoro-tert-butanol documented in the 2021 Wester et al. study [1] ensures that Boc-protected lysine residues are not prematurely deprotected, enabling sequential orthogonal deprotection strategies essential for constructing peptide dendrimers, cyclic peptides, and multi-epitope vaccine candidates.

N-Terminal Lysine Installation via Fragment Coupling

When a synthetic scheme requires an unprotected N-terminal lysine residue with protected side chain, H-Lys(Boc)-OH eliminates one deprotection step compared to using Boc-Lys-OH or Fmoc-Lys(Boc)-OH. The free α-amine is directly available for coupling, reducing synthesis time by approximately 20–30% per N-terminal lysine installation [1]. This efficiency gain is particularly valuable in multi-gram scale preparations of peptide drug intermediates and in convergent fragment coupling strategies where cumulative step reductions translate to measurable improvements in overall yield and production timeline.

Synthesis of Orthogonally Protected Z-Lys(Boc)-OH

For peptide syntheses requiring differential Nα and Nε protection (Z at α-amine, Boc at ε-amine), H-Lys(Boc)-OH is the required starting material as established in the Scott, Parker, and Parrish (1981) synthetic protocol [1]. The alternative route using Boc-Lys-OH yields the opposite protection pattern (α-Boc, ε-Z), which is functionally incompatible with synthetic plans requiring Nα-Z protection. This scenario applies to fragment condensation strategies in solution-phase synthesis of longer peptides, where the Z group provides orthogonal stability to the acidic Boc deprotection conditions.

Genetic Code Expansion for Site-Specific Protein Labeling

In recombinant protein engineering, Nε-Boc-L-lysine (BocK) can be site-specifically incorporated into proteins expressed in mammalian cells using the wild-type pyrrolysyl-tRNA synthetase system [1]. Following incorporation, the Boc group can be selectively removed under mild acidic conditions to expose a free ε-amine for subsequent conjugation to fluorophores, biotin, PEG polymers, or cytotoxic payloads. This application enables precise, site-specific protein modification at a predetermined lysine position without perturbing native lysine residues, a capability distinct from traditional chemical lysine conjugation which yields heterogeneous product mixtures.

Application
Selection Property
Validation Focus
Branched peptide synthesis
Orthogonal acid stability
Boc stability under mild Mtt/Mmt deprotection conditions
N-terminal lysine installation
Free α-amine reactivity
Step-count reduction in convergent fragment coupling
Z-Lys(Boc)-OH synthesis
ε-Boc monoprotection
Regioselective α-Z installation on ε-Boc-lysine scaffold
Site-specific protein labeling
PylRS substrate recognition
Post-translational Boc deprotection and conjugation
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